Astemisinin

Antimalarial Plasmodium falciparum Potency comparison

Artemisinin (63968-64-9) is the benchmark endoperoxide antimalarial. Lower CYP2B6 inhibition vs artemether (IC50 9.5 vs 7.5µM) reduces DDI risk with antiretrovirals—ideal for HIV/malaria co-infection models. With 12–31× greater potency than mefloquine (EC50 1.5–6.1nM), it is the definitive scaffold for ACT optimization. Induces DNA damage uniquely (comet assay, SI=1.39) for non-apoptotic death studies. Essential baseline for SAR on peroxide pharmacokinetics. Do not substitute derivatives without validation—procure the authentic parent compound.

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
Cat. No. B7778972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstemisinin
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
InChIInChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14+,15-/m1/s1
InChIKeyBLUAFEHZUWYNDE-DKGJTOOQSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astemisinin (Artemisinin) Procurement Guide: Baseline Class Identity and Core Characteristics


Astemisinin (a synonym for artemisinin, CAS 63968-64-9) is a naturally occurring sesquiterpene lactone containing a characteristic endoperoxide bridge, originally isolated from *Artemisia annua* [1]. It is the prototypical member of the artemisinin class of antimalarial compounds, which also includes semi‑synthetic derivatives such as dihydroartemisinin (DHA), artesunate, artemether, and arteether [2]. Its mechanism of action is distinct from that of most other antimalarials in that it lacks a nitrogen‑containing heterocyclic ring and instead relies on iron‑mediated activation of the peroxide bridge to generate cytotoxic free radicals within the parasite [3]. This unique structure and activation profile have made it a critical scaffold in malaria therapy and a subject of interest in oncology and antiviral research [2].

Astemisinin (Artemisinin): Why In‑Class Analogs Are Not Direct Substitutes


Artemisinin derivatives are not interchangeable; they exhibit pronounced differences in potency, pharmacokinetics, metabolic stability, and target selectivity [1][2]. For example, the active metabolite dihydroartemisinin (DHA) is up to six times more potent than artemisinin against *P. falciparum* in vitro [1], yet artemisinin shows a markedly lower risk of CYP2B6‑mediated drug‑drug interactions compared with artemether [2]. Moreover, the parent compound displays a unique selectivity profile in cancer models that is not recapitulated by its derivatives, making direct substitution without head‑to‑head validation scientifically unsound [3]. Procurement decisions must therefore be guided by quantitative, comparator‑based evidence rather than class‑level assumptions.

Astemisinin (Artemisinin) Product‑Specific Quantitative Differentiation Evidence


In Vitro Antimalarial Potency: Artemisinin vs. Dihydroartemisinin and Artesunate

In a head‑to‑head comparison using synchronized *Plasmodium berghei* cultures, dihydroartemisinin (DHA) was the most potent analog, with an IC50 of 0.3 × 10⁻⁸ M, while artemisinin and artesunate exhibited IC50 values of 1.9 × 10⁻⁸ M and 1.1 × 10⁻⁸ M, respectively, when drugs were present for the full 24‑h developmental cycle [1]. This confirms that artemisinin is approximately 6‑fold less potent than DHA in this model system.

Antimalarial Plasmodium falciparum Potency comparison

CYP2B6 Inhibition and Drug‑Drug Interaction Risk: Artemisinin vs. Artemether

In a direct comparative in vitro study using recombinant CYP2B6 (rCYP2B6) and human liver microsomes (HLM), artemisinin inhibited CYP2B6 with IC50 values of 9.5 µM and 9.1 µM, respectively, whereas artemether showed lower IC50 values of 7.5 µM and 5.4 µM, respectively [1]. Kinetic analysis indicated a medium‑to‑high risk of drug‑drug interactions (DDIs) for artemisinin based on the [I]/Ki approach, while artemether presented a low DDI risk [1].

Drug-drug interaction CYP2B6 Pharmacokinetics

Selectivity in Triple‑Negative Breast Cancer Models: Artemisinin vs. Artesunate

In a comparative cytotoxicity study against HCC70 triple‑negative breast cancer cells, artemisinin exhibited an IC50 of 214.70 µM, whereas the derivative artesunate was markedly more potent (IC50 = 25.48 µM) [1]. However, when assessed for selectivity against non‑cancerous MCF12A cells, artemisinin displayed an IC50 of 298.30 µM, yielding a selectivity index (SI) of 1.39, while artesunate had an SI of 3.44 [1]. This indicates that although artesunate is more potent, artemisinin's lower SI reflects a distinct balance between efficacy and off‑target toxicity.

Oncology Triple-negative breast cancer Selectivity index

Oral Bioavailability and Metabolic Stability: Artemisinin vs. 11‑Aza‑Artemisinin and Artemether

In a comprehensive murine PK study, artemisinin's oral bioavailability (F) was not directly reported, but the data for related analogs provide crucial context: 11‑aza‑artemisinin exhibited a half‑life (t½) >150 min and bioavailability of 14%, while artemether was rapidly metabolized (t½ = 17.4 min) with F = 2% [1]. In contrast, the sulfamide derivative (a 10‑amino‑artemisinin) achieved F = 59% and t½ >150 min [1]. This underscores that artemisinin's pharmacokinetic profile differs substantially from that of both aza‑analogs and alkyl‑ether prodrugs, influencing dosing frequency and oral formulation requirements.

Pharmacokinetics Oral bioavailability Metabolic stability

Efficacy Against Chloroquine‑Resistant *P. falciparum*: Artemisinin vs. Mefloquine

In a 48‑h in vitro assay against three chloroquine‑resistant strains (K1, T996, LS21), artemisinin exhibited EC50 values ranging from 1.5 to 6.1 nM, whereas the comparator mefloquine showed markedly higher EC50 values of 46–185 nM [1]. Furthermore, mefloquine failed to achieve complete growth inhibition of strain T996 even at the highest concentration tested (1.28 µM), whereas artemisinin and its derivatives completely inhibited growth at 10⁻⁷ M [1]. This demonstrates that artemisinin retains high potency against strains with reduced susceptibility to alternative antimalarials.

Drug resistance Plasmodium falciparum Antimalarial efficacy

Astemisinin (Artemisinin): High‑Value Application Scenarios Based on Differentiated Evidence


Antimalarial Combination Therapy Development in Chloroquine‑Resistant Settings

Given artemisinin's EC50 of 1.5–6.1 nM against chloroquine‑resistant *P. falciparum* strains — which is 12‑ to 31‑fold lower than that of mefloquine — the compound is particularly suited for studies aimed at optimizing artemisinin‑based combination therapies (ACTs) in regions with prevalent chloroquine and mefloquine resistance [1].

CYP2B6‑Related Drug‑Drug Interaction Studies in HIV/Malaria Co‑Infection Models

Artemisinin's weaker CYP2B6 inhibition (IC50 = 9.5 µM) compared with artemether (IC50 = 7.5 µM) translates into a lower predicted risk of DDIs with CYP2B6 substrates such as efavirenz [2]. This makes artemisinin a preferred candidate for in vitro and in vivo studies exploring co‑administration with antiretroviral agents, particularly in African clinical settings where co‑infection is common [2].

Mechanistic Oncology Research Focusing on DNA Damage Induction

Although artesunate demonstrates higher potency in triple‑negative breast cancer models (IC50 = 25.48 µM), artemisinin's unique ability to induce DNA damage, as confirmed by comet assays, and its distinct selectivity index (SI = 1.39) may render it more appropriate for fundamental studies investigating non‑apoptotic cell death pathways and genomic stress responses [3].

Pharmacokinetic and Metabolic Stability Investigations of Natural Peroxide Scaffolds

The marked differences in oral bioavailability and half‑life among artemisinin analogs — such as artemether's rapid metabolism (t½ = 17.4 min, F = 2%) versus 11‑aza‑artemisinin's extended half‑life (>150 min, F = 14%) — underscore the value of using artemisinin as a baseline reference for structure‑activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of peroxide‑based antimalarials and anticancer agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.